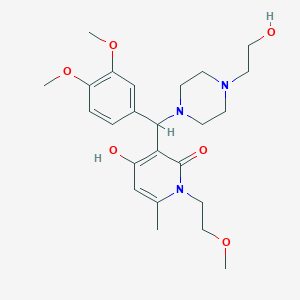

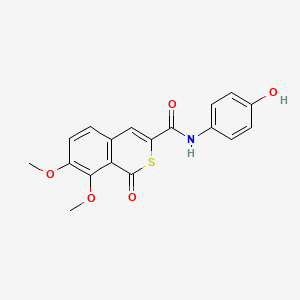

N-(4-羟基苯基)-7,8-二甲氧基-1-氧代-1H-异硫色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15NO5S and its molecular weight is 357.38. The purity is usually 95%.

BenchChem offers high-quality N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究: 研究表明该化合物对小鼠模型的严重登革热病毒 (DENV) 感染具有有效性。 研究人员评估了不同的制剂,发现新型脂质基制剂的等离子暴露量比现有临床制剂提高了 3 倍以上 .

- 研究: 科学家开发并表征了自乳化脂质基制剂,以增强 4-HPR 的体内暴露。 这些制剂与现有临床制剂相比,等离子浓度显著提高 .

- 研究: 探索了抑制细胞色素 P450 (CYP) 代谢以提高 4-HPR 暴露。 模拟暴露曲线表明,使用临床制剂的每日两次 (b.i.d.) 给药方案可以维持抗 DENV 活性的有效等离子浓度 .

抗病毒活性

癌症治疗

制剂优化

药代动力学增强

催化研究: (钯络合物):

总之,N-(4-羟基苯基)-7,8-二甲氧基-1-氧代-1H-异硫色烯-3-甲酰胺在抗病毒研究、癌症治疗和制剂优化等各个领域都具有广阔的应用前景。持续的调查将揭示其全部潜力,并为科学进步做出贡献。 🌟 .

作用机制

Target of Action

The compound N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide, also known as ChemDiv3_007067, is a synthetic retinoid derivative Retinoids are substances related to vitamin A and are known to have a wide range of biological effectsIt’s known that retinoids generally act on retinoid receptors, which play crucial roles in cell growth, differentiation, and apoptosis .

Mode of Action

It’s known that retinoids, including this compound, can inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This compound may interact with its targets, leading to changes in cellular processes such as cell growth and apoptosis .

Biochemical Pathways

It’s known that retinoids can affect various biochemical pathways related to cell growth, differentiation, and apoptosis . The compound may also influence the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that retinoids, including this compound, can selectively accumulate in certain tissues, such as breast tissue . This selective accumulation can influence the compound’s bioavailability and its effectiveness against certain types of cancer .

Result of Action

The compound N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide has been found to be very effective in killing cancer cells of different histotypes . It can inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A and makes this compound an attractive candidate for cancer chemoprevention .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metabolites or residues in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the specific conditions of the environment in which it is present, such as the pH, temperature, and presence of other substances .

生化分析

Biochemical Properties

N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . It suppresses the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity .

Cellular Effects

This compound increases intracellular reactive oxygen species (ROS) generation . The reduction in membrane fusion susceptibility by N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide treatment in the cell–cell fusion assay was alleviated by the addition of the antioxidant, α-tocopherol (TCP) .

Molecular Mechanism

N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide is a well-known ROS-inducing agent . The decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by this compound was due to ROS generation .

属性

IUPAC Name |

N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S/c1-23-13-8-3-10-9-14(25-18(22)15(10)16(13)24-2)17(21)19-11-4-6-12(20)7-5-11/h3-9,20H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYVQOKUKHABTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)